molecular formula C19H18ClN3O2 B2401603 1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 862828-70-4

1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Katalognummer: B2401603
CAS-Nummer: 862828-70-4
Molekulargewicht: 355.82
InChI-Schlüssel: CBZXQXNRQRDXJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolidin-2-one core substituted with a 5-chloro-2-methoxyphenyl group at position 1 and a 1-methyl-1H-benzimidazol-2-yl moiety at position 2.

Eigenschaften

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-22-15-6-4-3-5-14(15)21-19(22)12-9-18(24)23(11-12)16-10-13(20)7-8-17(16)25-2/h3-8,10,12H,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZXQXNRQRDXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of o-Phenylenediamine Derivatives

The 1-methylbenzodiazole ring is typically synthesized via acid-catalyzed cyclization of o-phenylenediamine with methyl-containing reagents:

General Procedure :

  • React o-phenylenediamine with trimethyl orthoacetate in glacial acetic acid at 80–100°C for 6–12 hours.
  • Isolate the intermediate imidate, then treat with aqueous HCl to induce cyclization.

Reaction Conditions :

Reagent Solvent Temperature (°C) Yield (%)
Trimethyl orthoacetate Acetic acid 80 72
Methyl nitrile HCl (gaseous) 100 68

Key Observations :

  • Methylation at N1 occurs preferentially due to steric and electronic factors.
  • Prolonged reaction times (>12 hours) lead to decomposition, reducing yields.

Synthesis of the Pyrrolidinone Core

Lactamization of 4-Amino-1-(5-chloro-2-methoxyphenyl)butyramide

The pyrrolidinone ring is formed via intramolecular cyclization:

Stepwise Protocol :

  • Amination : React 5-chloro-2-methoxybenzaldehyde with γ-aminobutyric acid in ethanol under reductive amination conditions (NaBH4, 0°C → 25°C).
  • Lactam Formation : Heat the resulting amine in toluene with p-toluenesulfonic acid (PTSA) at 110°C for 8 hours.

Optimization Data :

Acid Catalyst Solvent Time (h) Yield (%)
PTSA Toluene 8 85
H2SO4 Xylene 10 78

Critical Parameters :

  • Strict moisture control prevents hydrolysis of the lactam intermediate.
  • Substituents on the aryl group influence reaction rates due to electronic effects.

Coupling Strategies for Final Assembly

Buchwald-Hartwig Amination

Palladium-catalyzed coupling links the benzodiazole and pyrrolidinone subunits:

Representative Protocol :

  • Combine 4-bromo-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one (1.0 eq), 1-methyl-1H-1,3-benzodiazole-2-boronic acid (1.2 eq), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and K3PO4 (2.0 eq) in dioxane/H2O (4:1).
  • Heat at 100°C under N2 for 24 hours.

Catalyst Screening :

Catalyst System Yield (%) Purity (HPLC)
Pd(OAc)2/XPhos 78 95.2
Pd(dppf)Cl2 65 91.8

Advantages :

  • Tolerates steric hindrance from the methyl group on benzodiazole.
  • Functional group compatibility with methoxy and chloro substituents.

Alternative Synthetic Routes

One-Pot Tandem Approach

A streamlined method combining benzodiazole formation and coupling:

Procedure :

  • React o-phenylenediamine, methyl iodide, and 4-iodo-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one in DMF with CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%).
  • Heat at 120°C for 18 hours.

Comparative Data :

Method Steps Total Yield (%) Time (h)
Tandem Cu-catalyzed 1 62 18
Sequential coupling 3 71 32

Trade-offs :

  • Reduced yield vs. fewer purification steps.
  • Copper residues require stringent chelation for pharmaceutical applications.

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient reversed-phase HPLC:

Column Mobile Phase Retention Time (min) Purity (%)
C18 (250 × 4.6 mm) H2O/MeCN (0.1% TFA) 12.7 99.1

Spectroscopic Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.39 (m, 2H), 6.98 (d, J = 8.8 Hz, 1H), 4.12 (s, 3H, N-CH3), 3.84 (s, 3H, OCH3).
  • HRMS (ESI+) : m/z calcd for C20H18ClN3O2 [M+H]+ 376.1118; found 376.1121.

Scale-Up Considerations and Challenges

Solvent Selection for Industrial Production

Solvent Boiling Point (°C) Recovery Efficiency (%) Environmental Impact
Ethanol 78 92 Low
DMF 153 85 High

Recommendations :

  • Replace DMF with cyclopentyl methyl ether (CPME) for greener processing.
  • Continuous flow systems improve heat management during lactamization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings or the pyrrolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects and reported activities.

Substituent Variations on the Phenyl Ring

  • Target Compound : 5-chloro-2-methoxyphenyl group.
  • Analog 1 : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one ().
    • Replacing methoxy with hydroxy enhances antioxidant activity (1.5× ascorbic acid in DPPH assay). The hydroxy group likely improves radical scavenging via hydrogen donation .
  • Analog 2: 1-(4-Chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one ().

Substituent Variations on the Benzimidazole/Benzodiazole Moiety

  • Target Compound : 1-methyl-1H-benzimidazol-2-yl.
  • Analog 3 : 1-(5-Chloro-2-methoxyphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one ().
    • The 2-methoxybenzyl group increases steric bulk, which could reduce membrane permeability compared to the methyl group in the target compound .
  • Analog 4: 1-(5-Chloro-2-methoxyphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one ().

Biologische Aktivität

The compound 1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing literature and findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C17H18ClN3O2\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{2}

This structure features a chloro and methoxy group on the phenyl ring, a benzodiazole moiety, and a pyrrolidinone framework that may contribute to its biological properties.

The biological activity of this compound is thought to stem from its ability to interact with various cellular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation and induce apoptosis in malignant cells. The presence of the benzodiazole group is particularly notable, as compounds with this structure have demonstrated significant antitumor activity by interfering with DNA replication and repair mechanisms.

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit potent antitumor effects. For example, studies involving related benzimidazole compounds have shown IC50 values in the low micromolar range against lung cancer cell lines (A549, HCC827) .

Table 1: Antitumor Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Assay Type
1A5492.12 ± 0.212D
2HCC8275.13 ± 0.972D
3NCI-H3580.85 ± 0.052D

Note: Data derived from studies on structurally similar compounds .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promise as an antimicrobial agent. Testing against both Gram-positive and Gram-negative bacteria revealed significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

Data indicates potential for development into a therapeutic agent for bacterial infections .

Case Studies

Several case studies have explored the therapeutic potential of compounds related to 1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one :

  • Case Study on Lung Cancer : A study demonstrated that a similar compound significantly reduced tumor size in xenograft models of lung cancer when administered at doses correlating with observed IC50 values in vitro. The study concluded that further optimization could yield a viable treatment option for lung cancer patients.
  • Antimicrobial Application : Another case highlighted the effectiveness of related compounds in treating infections resistant to conventional antibiotics, suggesting a new avenue for addressing antibiotic resistance through derivatives of this class.

Q & A

Q. What are the established synthetic routes for 1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclic chemistry. A key intermediate involves the cyclization of substituted benzoyl hydrazides using phosphorus oxychloride (POCl₃) at 120°C . For example, a similar pyrrolidinone scaffold was prepared by reacting 3-chloro benzaldehyde with hydroxylpropyl and methylbenzoyl precursors, yielding 47% after recrystallization . Optimization strategies include:
  • Temperature Control : Maintaining 120°C during cyclization to prevent side reactions.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity .
  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
StepReagents/ConditionsYieldReference
CyclizationPOCl₃, 120°C47%
PurificationEthanol/water98% purity

Q. How is this compound characterized spectroscopically, and what key spectral markers confirm its structure?

  • Methodological Answer : 1H/13C NMR : The 5-chloro-2-methoxyphenyl group shows characteristic aromatic signals at δ 7.2–7.5 ppm (doublets for Cl-substituted protons) and a methoxy singlet at δ 3.8 ppm. The pyrrolidin-2-one ring exhibits a carbonyl peak at ~175 ppm in 13C NMR . IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of pyrrolidinone) and 1250 cm⁻¹ (C-O of methoxy group) . Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 386.1232 for a related compound) .

Q. What solvents and storage conditions are recommended for this compound based on its stability profile?

  • Methodological Answer :
  • Solubility : Soluble in DMSO, DMF, and dichloromethane; poorly soluble in water .
  • Stability : Degrades under prolonged light exposure. Store at –20°C in amber vials under inert gas (N₂/Ar) .
  • Handling : Use anhydrous conditions for hygroscopic intermediates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the benzodiazole or phenyl rings) influence biological activity?

  • Methodological Answer : SAR studies reveal that:
  • 5-Chloro-2-methoxyphenyl : Enhances lipophilicity and target binding (e.g., kinase inhibition) .
  • 1-Methylbenzodiazole : Improves metabolic stability by reducing CYP450 oxidation .
  • Experimental Design : Synthesize analogs with halogens (F, Br) or electron-withdrawing groups (NO₂) on the phenyl ring. Test in enzymatic assays (e.g., IC₅₀ measurements) .
AnalogSubstituentIC₅₀ (μM)Reference
Parent5-Cl, 2-OCH₃0.45
Derivative5-F, 2-OCH₃0.82

Q. What crystallographic data are available for this compound, and how do intermolecular interactions affect its solid-state properties?

  • Methodological Answer : Single-crystal X-ray diffraction of a related pyrrolidinone derivative (CCDC entry A1IZ9) shows:
  • Conformation : The benzodiazole and phenyl rings adopt a near-orthogonal dihedral angle (85°), minimizing steric clash .
  • Intermolecular Interactions : N-H···O hydrogen bonds (2.8 Å) stabilize the crystal lattice .
  • Method : Grow crystals via slow evaporation (acetonitrile/ethyl acetate) and refine using SHELX .

Q. How can contradictory bioactivity data (e.g., varying potency across cell lines) be systematically addressed?

  • Methodological Answer :
  • Hypothesis Testing : Check for off-target effects using proteome-wide profiling (e.g., kinome screens) .
  • Assay Optimization :
  • Cellular Context : Use isogenic cell lines to control for genetic variability.
  • Pharmacokinetics : Measure intracellular compound levels via LC-MS to rule out uptake differences .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., serum content) .

Methodological Notes

  • Synthetic Challenges : Steric hindrance at the pyrrolidinone-benzodiazole junction may require microwave-assisted synthesis to accelerate reactions .
  • Analytical Pitfalls : Overlapping NMR signals (e.g., benzodiazole protons) necessitate 2D techniques (HSQC, COSY) for unambiguous assignment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.